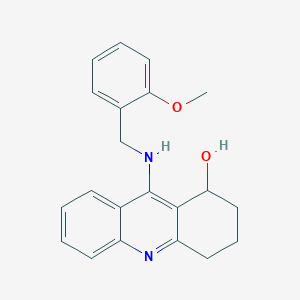
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol
Descripción general
Descripción
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol, also known as THA, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This molecule has a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug development.
Mecanismo De Acción
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol's mechanism of action is not fully understood, but it is believed to interact with various biological targets, including acetylcholinesterase, monoamine oxidase, and histone deacetylases. These interactions can lead to changes in gene expression, neurotransmitter levels, and other biological processes.
Efectos Bioquímicos Y Fisiológicos
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the induction of apoptosis, and the modulation of neurotransmitter levels. These effects can lead to improvements in cognitive function, neuroprotection, and anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has several advantages for lab experiments, including its ability to interact with multiple biological targets, its synthetic availability, and its potential for therapeutic applications. However, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action. Additionally, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol's potential as a diagnostic tool for Alzheimer's disease and other neurodegenerative diseases should be further explored. Overall, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol is a promising compound that has the potential to make significant contributions to the field of drug development and disease treatment.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to protect dopaminergic neurons from oxidative stress. In cancer, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
Número CAS |
104628-26-4 |
|---|---|
Nombre del producto |
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol |
Fórmula molecular |
C21H22N2O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
9-[(2-methoxyphenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C21H22N2O2/c1-25-19-12-5-2-7-14(19)13-22-21-15-8-3-4-9-16(15)23-17-10-6-11-18(24)20(17)21/h2-5,7-9,12,18,24H,6,10-11,13H2,1H3,(H,22,23) |
Clave InChI |
LLZPXWNSZOEXRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=C3C(CCCC3=NC4=CC=CC=C42)O |
SMILES canónico |
COC1=CC=CC=C1CNC2=C3C(CCCC3=NC4=CC=CC=C42)O |
Sinónimos |
9-[(2-methoxyphenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

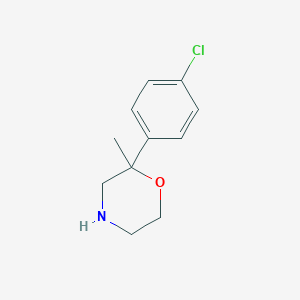
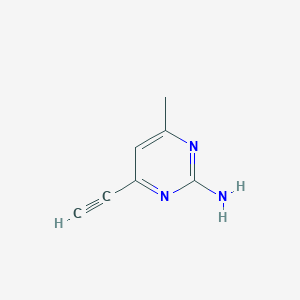
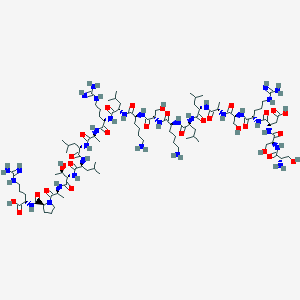
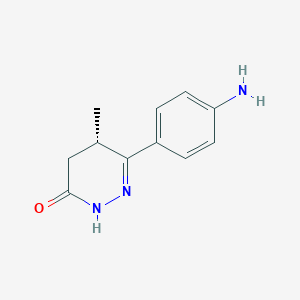
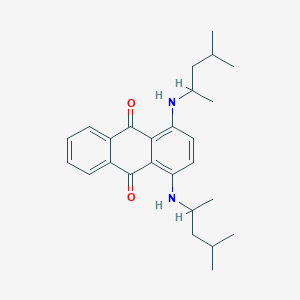
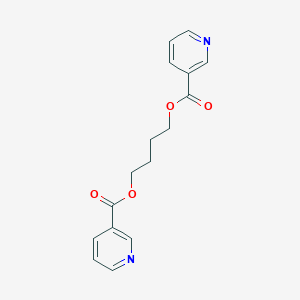
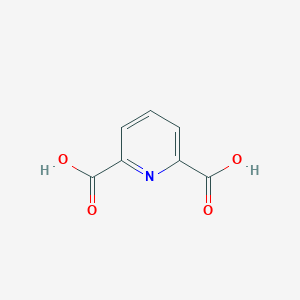

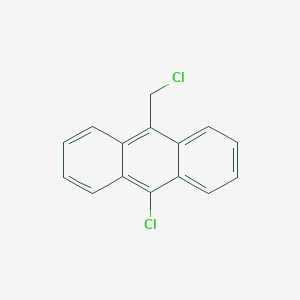
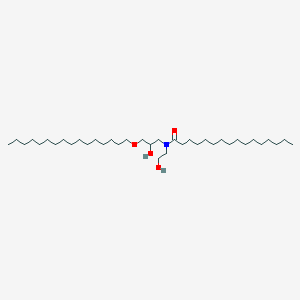


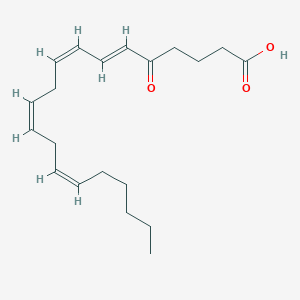
![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)